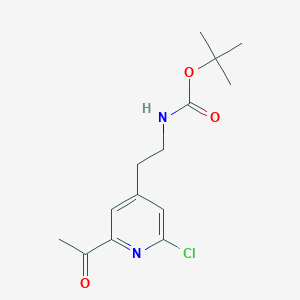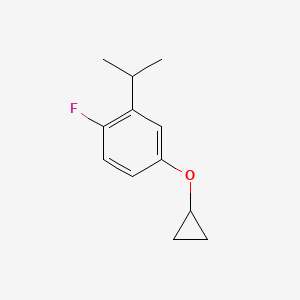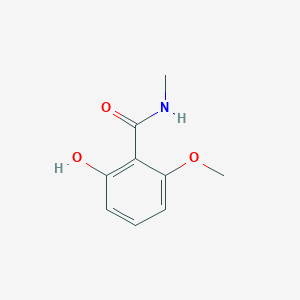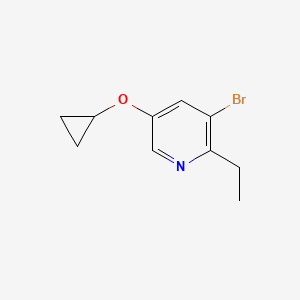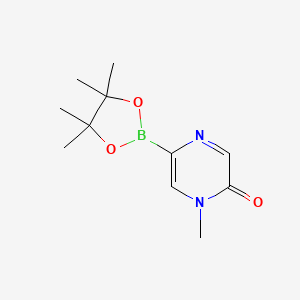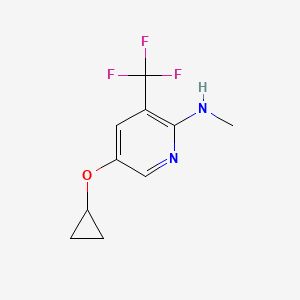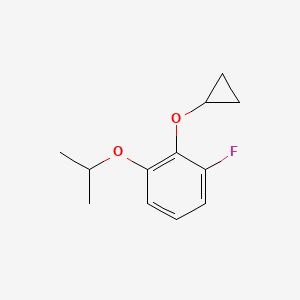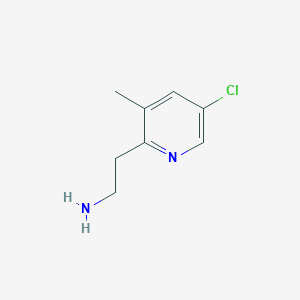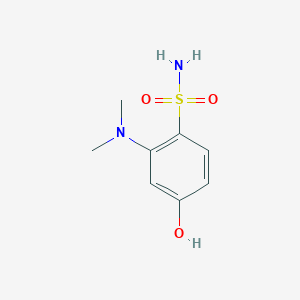
2-(Dimethylamino)-4-hydroxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound that features a dimethylamino group, a hydroxy group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE typically involves the introduction of the dimethylamino group, hydroxy group, and sulfonamide group onto a benzene ring through a series of chemical reactions. One common method involves the sulfonation of a dimethylaminophenol derivative, followed by the introduction of the sulfonamide group under controlled conditions. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinones, while nucleophilic substitution of the dimethylamino group can lead to various substituted derivatives.
科学的研究の応用
2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is of interest for its potential antibacterial properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom.
Dimethylaniline: An aromatic amine with two methyl groups attached to the nitrogen atom.
Uniqueness
2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE is unique due to the presence of both a hydroxy group and a sulfonamide group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC名 |
2-(dimethylamino)-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)7-5-6(11)3-4-8(7)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13) |
InChIキー |
ZDKZWOOHBVNCGK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)O)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


